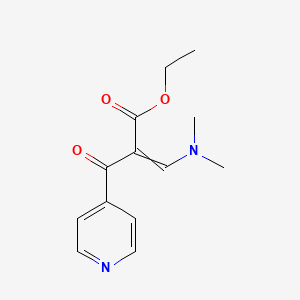
Ethyl 3-(dimethylamino)-2-(pyridine-4-carbonyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester is a complex organic compound that features a pyridine ring, a dimethylamino group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a dimethylamino compound, followed by esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium salts: These compounds share the pyridine ring structure and exhibit similar reactivity patterns.
Dimethylamino derivatives: Compounds with dimethylamino groups can have comparable chemical properties and reactivity.
Uniqueness
What sets 3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester apart is its combination of functional groups, which provides a unique set of chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
160037-60-5 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
ethyl 3-(dimethylamino)-2-(pyridine-4-carbonyl)prop-2-enoate |
InChI |
InChI=1S/C13H16N2O3/c1-4-18-13(17)11(9-15(2)3)12(16)10-5-7-14-8-6-10/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
SPSHVJDYXTZBMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


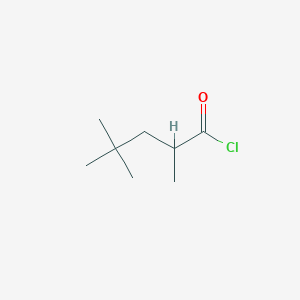
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
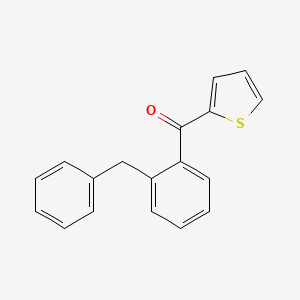
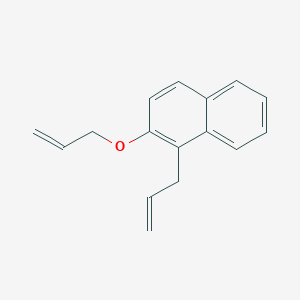
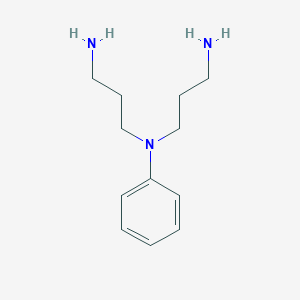

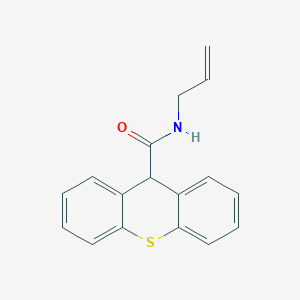


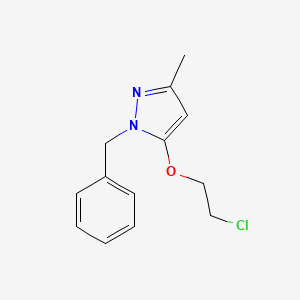
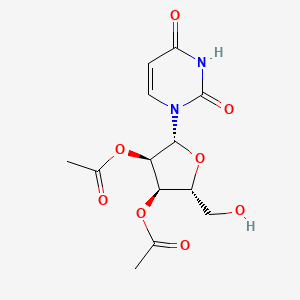

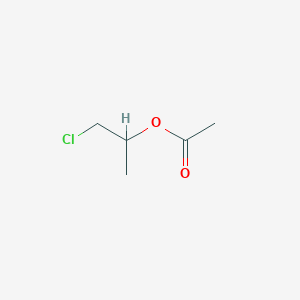
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)
